ethyl 4-((2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

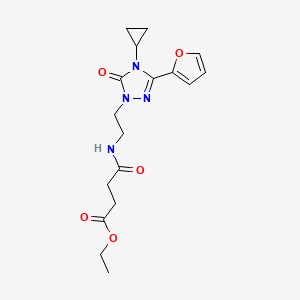

The compound ethyl 4-((2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate features a multifunctional structure with distinct moieties:

- Ethyl 4-oxobutanoate: A flexible ester chain facilitating solubility and metabolic stability.

- 4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazolone: A heterocyclic core combining a triazolone ring (known for hydrogen-bonding capacity) with a cyclopropyl group (influencing steric and electronic properties) and a furan substituent (contributing to π-π interactions).

Structural characterization likely employs NMR, HPLC (as in ), and crystallographic tools like SHELXL () .

Properties

IUPAC Name |

ethyl 4-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-2-25-15(23)8-7-14(22)18-9-10-20-17(24)21(12-5-6-12)16(19-20)13-4-3-11-26-13/h3-4,11-12H,2,5-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXQTVCKTYPNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Heterocycles: The target’s 1,2,4-triazolone core differs from the pyrazoline-quinoline systems in . The furan-2-yl group in the target contrasts with the aryl halides (bromo-/chlorophenyl) in . Furan’s electron-rich nature could enhance interactions with aromatic residues in biological targets, whereas halogens improve lipophilicity .

The ethyl ester in the target vs. carboxylic acid in compounds impacts solubility and cell permeability. Esters are generally more lipophilic, aiding membrane penetration .

Synthetic Challenges :

- The target’s complex structure (multiple heterocycles, stereochemistry) likely results in lower synthetic yields compared to simpler analogs like compound 24 (86% yield) .

Research Findings and Implications

While biological data for the target compound are absent in the evidence, insights can be inferred from structural analogs:

- Pyrazoline-quinoline hybrids () are often investigated for antimicrobial or anticancer activity due to their planar aromatic systems and hydrogen-bonding capacity .

- The triazolone-furan combination in the target may target enzymes like cyclooxygenase (COX) or kinases, as seen in similar triazole derivatives.

- Ethyl 4-oxobutanoate derivatives () are utilized in prodrug designs, suggesting the target could serve as a prodrug with hydrolytic activation .

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes and optimization strategies for ethyl 4-((2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate? A:

- Key Steps :

- Intermediate Preparation : Start with cyclopropane-containing triazole derivatives (e.g., 4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole) as precursors.

- Amide Coupling : React the triazole intermediate with ethyl 4-amino-4-oxobutanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Solvent System : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency.

- Optimization :

- Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 0–25°C) to minimize side reactions.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures for ≥95% purity .

Advanced Analytical Characterization

Q: How can researchers resolve discrepancies in NMR and HPLC data for this compound, particularly when impurities arise during synthesis? A:

- Contradiction Analysis :

- NMR Peaks : If unexpected signals appear (e.g., ~δ 1.2–1.4 ppm for residual ethyl acetate), confirm solvent removal via rotary evaporation under reduced pressure.

- HPLC Purity : Discrepancies between NMR and HPLC (e.g., 90% vs. 85%) may indicate polar byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for improved resolution .

- Mitigation :

- Re-crystallize with activated charcoal to adsorb colored impurities.

- Validate purity with mass spectrometry (HRMS) to confirm molecular ion peaks .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications to this compound enhance its bioactivity, and how can researchers design experiments to validate these hypotheses? A:

- SAR Insights :

- Triazole Core : The 4-cyclopropyl group increases metabolic stability, while the furan-2-yl moiety enhances π-π stacking with target enzymes .

- Oxobutanoate Chain : Replace the ethyl ester with a free carboxylic acid to improve solubility and binding affinity (e.g., via hydrolysis under basic conditions) .

- Experimental Design :

- Synthesize analogs with substituent variations (e.g., replacing furan with thiophene).

- Test bioactivity using enzyme inhibition assays (e.g., COX-2 or kinase targets) and compare IC₅₀ values .

Biological Activity Mechanisms

Q: What methodologies are suitable for investigating the antimicrobial or anticancer mechanisms of this compound? A:

- Antimicrobial Studies :

- MIC Assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Membrane Permeability : Assess via SYTOX Green uptake in bacterial cells using flow cytometry .

- Anticancer Profiling :

- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Evaluate apoptosis via Annexin V/PI staining and caspase-3 activation assays .

Computational Modeling for Target Prediction

Q: How can computational tools guide the identification of biological targets for this compound? A:

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to potential targets (e.g., HDACs or kinases). Prioritize targets with docking scores ≤−8.0 kcal/mol .

- Pharmacophore Modeling : Generate a model using the triazole and furan motifs as hydrogen-bond acceptors and hydrophobic features .

- Validation :

- Cross-reference with STRING database to identify protein interaction networks.

- Confirm predictions via surface plasmon resonance (SPR) binding assays .

Stability and Degradation Under Experimental Conditions

Q: What are the critical stability concerns for this compound during in vitro assays, and how can researchers mitigate degradation? A:

- Key Factors :

- pH Sensitivity : The ester group hydrolyzes rapidly in alkaline conditions (pH > 8). Use neutral buffers (e.g., PBS) for biological assays .

- Light Exposure : The furan ring is photosensitive. Store solutions in amber vials and conduct experiments under low-light conditions .

- Mitigation Strategies :

- Monitor stability via LC-MS over 24-hour periods.

- Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .

Data Contradiction in Yield Optimization

Q: How should researchers address inconsistent yields (e.g., 22% vs. 86%) during scale-up synthesis of related analogs? A:

- Root Causes :

- Intermediate Instability : The triazole precursor may degrade at elevated temperatures. Optimize reaction time (e.g., 4–6 hours at 25°C) .

- Purification Losses : Silica gel may retain polar byproducts. Switch to reverse-phase flash chromatography (C18, methanol/water) .

- DoE Application :

- Use a Box-Behnken design to test variables: temperature, solvent ratio, and catalyst loading. Analyze via ANOVA to identify critical factors .

Advanced Reaction Engineering

Q: What reactor designs improve the scalability of synthesizing this compound while maintaining high enantiomeric purity? A:

- Continuous Flow Systems :

- Employ microfluidic reactors with immobilized catalysts (e.g., lipase on silica) to enhance reaction control and reduce racemization .

- Monitor in real-time via inline FTIR for intermediate quantification.

- Scale-Up Considerations :

- Use jacketed reactors with precise temperature control (±1°C).

- Implement QbD (Quality by Design) principles to define critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.